tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potential to act as a therapeutic agent against various diseases.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Analysis : tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, a derivative of N-Boc piperazine, was synthesized and characterized using spectroscopic studies and X-ray diffraction. It demonstrated a linear shape with an extended conformation. Its crystal structure features intermolecular interactions and a two-dimensional architecture. It exhibited moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Chemical Synthesis Processes
- Spirocyclic Indoline Lactone Synthesis : The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate and subsequent reactions led to the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester, a spirocyclic indoline lactone. This process differed from previous findings where analogous ethyl esters failed to cyclize under similar conditions (Hodges et al., 2004).
Catalysis and Oxidation Processes
- Selective Aerobic Oxidation : tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, in the presence of copper(I) chloride, catalyzed the selective aerobic oxidation of allylic and benzylic alcohols. This process efficiently converted a range of primary and secondary alcohols into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Synthesis of Indole Derivatives
- Synthesis of Oxygen-Bearing Indoles : Indoles with oxygen-bearing substituents at the benzene moiety were synthesized using tert-butyl methoxy(or (triisopropylsilyl)oxy)-2-((trimethylsilyl)ethynyl)phenyl)carbamates and potassium tert-butoxide. This method demonstrated an effective approach to synthesize indoles with various substituents (Kondo et al., 1997).
Molecular Structure Analysis
- Crystal Structure Analysis : The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, revealing typical bond lengths and angles for a piperazine-carboxylate. This provided insights into the molecular arrangement of such compounds (Mamat et al., 2012).
Antibacterial and Antifungal Activity
- Antibacterial and Antifungal Properties : The synthesized tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate showed moderate activity against several microorganisms, highlighting its potential in antibacterial and antifungal applications (Kulkarni et al., 2016).
properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)indole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-5-21-15(19)10-12-11-18(16(20)22-17(2,3)4)14-9-7-6-8-13(12)14/h6-9,11H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWFGJWIRFPJSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654849 | |
Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
786647-50-5 | |
Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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